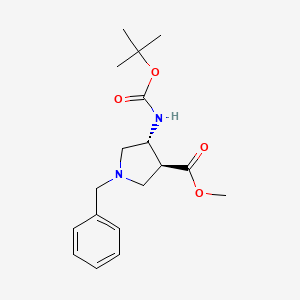

methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Description

Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative with a stereochemically defined (3S,4R) configuration. Its structure includes a benzyl group at the 1-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and a methyl ester at the 3-position. This compound is of interest in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors, due to its rigid pyrrolidine scaffold and functional groups that facilitate further derivatization . The Boc group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses, while the methyl ester enhances lipophilicity, aiding in membrane permeability during biological assays.

Properties

IUPAC Name |

methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCRPZPQWWVTKY-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856406 | |

| Record name | Methyl (3S,4R)-1-benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955138-40-6 | |

| Record name | Methyl (3S,4R)-1-benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The preparation typically follows a multi-step synthetic sequence involving:

- Pyrrolidine ring formation: Cyclization of appropriate precursors bearing stereochemical information.

- Introduction of the benzyl group: Via nucleophilic substitution on the pyrrolidine nitrogen.

- Protection of the amino group: Using tert-butoxycarbonyl chloride (Boc₂O) in the presence of a base such as triethylamine.

- Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and an acid or coupling catalyst.

This route ensures retention of stereochemistry and installation of functional groups essential for downstream applications.

Detailed Stepwise Preparation

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of chiral precursors (e.g., amino acids derivatives) | Variable | Stereochemistry controlled by chiral pool or catalysts |

| 2 | Benzylation (N-alkylation) | Benzyl bromide, K₂CO₃, DMF | ~78 | Nucleophilic substitution on pyrrolidine N |

| 3 | Boc protection | Boc₂O, DMAP, DCM, triethylamine | 85–92 | Protects amine for selective reactions |

| 4 | Esterification | DCC, DMAP, MeOH | ~90 | Steglich esterification of carboxylic acid |

Table 1: Typical synthetic steps and yields for methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate preparation

Industrial Scale Considerations

Industrial production optimizes these steps for scale and purity:

- Use of continuous flow reactors for efficient cyclization and benzylation.

- Automated reagent addition to control reaction stoichiometry.

- Purification by crystallization or chromatography adapted for large batches.

- Process intensification to reduce reaction times and increase yields.

Protection and Deprotection Strategies

Boc Protection of Amino Group

- Boc protection is performed using tert-butoxycarbonyl chloride (Boc₂O) with a base (e.g., triethylamine) in dichloromethane or similar solvents.

- This step is crucial to prevent unwanted side reactions on the amino group during subsequent transformations.

Boc Deprotection

- Typically achieved under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (4 N in 1,4-dioxane).

- Conditions: Room temperature to 100°C, 1–24 hours.

- Excess acid (2–15 equivalents) ensures complete deprotection.

- Monitoring by TLC or LC/MS is essential to avoid over-acidification and racemization.

Esterification and Hydrolysis

Esterification

- The carboxylic acid is converted to the methyl ester using methanol and catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

- Steglich esterification is favored for mild conditions and high yields (~90%).

Ester Hydrolysis (Optional)

- Hydrolysis of the methyl ester to the carboxylic acid is performed using lithium hydroxide (LiOH) or sodium methoxide (MeONa).

- Conditions: Methanol/water or dichloromethane solvent, room temperature to 60°C, 1–6 hours.

- Yields up to 91% have been reported under optimized conditions.

| Reagent | Solvent | Yield (%) | Notes |

|---|---|---|---|

| LiOH | MeOH/H₂O | 91 | Mild hydrolysis, high yield |

| MeONa | DCM | 72 | Less efficient |

Table 2: Ester hydrolysis conditions and yields

Stereochemical Control and Analytical Confirmation

- The (3S,4R) stereochemistry is maintained by using chiral pool starting materials such as L-proline derivatives.

- Catalytic asymmetric synthesis using chiral Rhodium or Palladium complexes can also establish stereochemistry.

- Analytical techniques such as Vibrational Circular Dichroism (VCD), Residual Dipolar Couplings (RDCs) in NMR, and chiral HPLC confirm stereochemical integrity.

Research Findings and Optimization Notes

- The Boc group stabilizes the amino function but may slow deprotection under acidic conditions; reaction times of 2–4 hours at ambient temperature are typical.

- Benzyl groups enhance π-π stacking interactions but can sterically hinder some reactions.

- Low-temperature Boc deprotection (0°C) minimizes racemization.

- Enzymatic hydrolysis (e.g., Candida antarctica lipase) can selectively cleave esters without affecting stereochemistry.

- Parallel synthesis approaches enable generation of analog libraries for biological screening.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrrolidine ring formation | Chiral precursors, cyclization | Ambient to reflux | Variable | Variable | Stereocontrol critical |

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 50–80°C | 4–12 h | ~78 | N-alkylation step |

| Boc protection | Boc₂O, triethylamine, DMAP, DCM | 0–25°C | 1–3 h | 85–92 | Amino protection |

| Esterification | DCC, DMAP, MeOH | 0–25°C | 2–6 h | ~90 | Mild ester formation |

| Boc deprotection | TFA or HCl, DCM or dioxane | 20–100°C | 1–24 h | Quantitative | Acidic cleavage, monitor closely |

| Ester hydrolysis | LiOH or MeONa, MeOH/H₂O or DCM | RT–60°C | 1–6 h | 72–91 | Optional for acid formation |

Table 3: Summary of preparation conditions for this compound

Chemical Reactions Analysis

Deprotection of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a critical protecting group for amines, enabling selective reactivity in multi-step syntheses. Acidic cleavage is the primary method for Boc removal in this compound:

Reaction Conditions :

-

Reagents : Trifluoroacetic acid (TFA) or HCl (4 N in 1,4-dioxane)

-

Solvents : Dichloromethane (DCM), methanol, or 1,4-dioxane

-

Temperature : 20–100°C (ambient temperature preferred for lab-scale reactions)

-

Time : 1–24 hours

Outcome :

-

The Boc group is cleaved to yield the free amine as a hydrochloride or trifluoroacetate salt.

-

Additional acid-labile groups (e.g., t-butyl esters) may also be removed under these conditions .

Example Reaction :

Optimization Notes :

-

Excess TFA (2–15 equivalents) ensures complete deprotection.

-

Reaction monitoring via TLC or LC/MS is recommended to avoid over-acidification .

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis to form carboxylic acids, a critical step for further functionalization:

Reaction Conditions :

-

Reagents : Lithium hydroxide (LiOH) or sodium methoxide (MeONa)

-

Solvents : Methanol, water, or dichloromethane

-

Temperature : Room temperature to 60°C

-

Time : 1–6 hours

Outcome :

-

Hydrolysis yields the corresponding carboxylic acid, which can participate in coupling reactions.

-

Yields up to 91% have been reported under optimized conditions .

Example Reaction :

Key Data :

| Reagent | Solvent | Yield | Reference |

|---|---|---|---|

| LiOH | MeOH/H₂O | 91% | |

| MeONa | DCM | 72% |

Benzyl Group Modifications

The benzyl group participates in nucleophilic substitution or hydrogenolysis reactions:

a. Hydrogenolysis :

-

Conditions : H₂ gas, palladium catalyst (Pd/C), methanol or ethanol.

-

Outcome : Benzyl group removal generates a secondary amine.

b. Substitution Reactions :

-

Electrophiles : Alkyl halides, acyl chlorides.

-

Outcome : Alkylation or acylation at the pyrrolidine nitrogen.

Nucleophilic Acyl Substitution

The methyl ester can act as an electrophilic site for nucleophilic attack:

Reaction Conditions :

-

Nucleophiles : Amines, alcohols, or thiols.

-

Catalysts : DMAP, EDC/HOBt for amide coupling.

Example Reaction :

Mechanistic Insights

-

Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

-

Ester Hydrolysis : Base-mediated nucleophilic attack at the carbonyl carbon, leading to cleavage of the ester bond .

This compound’s versatility underscores its importance in synthesizing complex molecules, with applications spanning antimalarial drug discovery to chemokine receptor modulation.

Scientific Research Applications

Organic Synthesis

Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate serves as a valuable intermediate in organic synthesis. Its structural features enable the development of complex organic molecules and new synthetic methodologies. It is often employed in the synthesis of biologically active compounds due to its ability to undergo various chemical transformations.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a building block in drug development. Notably:

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.

- Receptor Modulation : Its structural characteristics suggest potential interactions with biological receptors, which could lead to the design of novel drugs targeting various diseases.

Preliminary studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Initial investigations suggest activity against certain bacterial strains.

- Neuroprotective Effects : The compound's structure may confer protective effects in neuronal tissues, indicating potential applications in neuropharmacology.

Case Studies and Data Tables

The following table summarizes key findings from research studies involving this compound:

Mechanism of Action

The mechanism of action of methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is primarily related to its reactivity as a synthetic intermediate. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s structural features allow it to interact with specific molecular targets, facilitating the formation of desired products in synthetic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate, a comparative analysis with analogous compounds is provided below:

Pyrrolidine Derivatives

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5})

- Key Differences :

- Substituents: Contains a 1,3-benzodioxolyl group and a trifluoromethylphenyl urea moiety instead of benzyl and Boc-amino groups.

- Functional Groups: Carboxylic acid (vs. methyl ester) at the 3-position.

- Impact on Properties :

- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the urea group facilitates hydrogen bonding, improving solubility in polar solvents .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Key Differences :

- Substituents: Hydroxy and trifluoromethyl groups at the 3-position, with a methyl group at the 4-position.

- Stereochemistry: (3R,4S) configuration (vs. 3S,4R).

- Impact on Properties :

- The hydroxy group increases hydrophilicity, making it more water-soluble than the target compound.

Piperidine Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Key Differences :

- Ring Size: Piperidine (6-membered ring) vs. pyrrolidine (5-membered).

- Substituents: Phenyl group at the 4-position (vs. benzyl at the 1-position in the target compound).

- Impact on Properties :

- The piperidine ring reduces ring strain, offering greater conformational flexibility for interactions with biological targets.

- The carboxylic acid group (vs. methyl ester) alters solubility and reactivity, making it suitable for different synthetic pathways .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Methyl (3S,4R)-1-benzyl-4-((Boc)amino)pyrrolidine-3-carboxylate | C₁₈H₂₅N₂O₄ | 333.40 | Boc-amino, methyl ester, benzyl | High lipophilicity, chiral scaffold |

| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenyl urea) | C₂₂H₂₂F₃N₃O₅ | 465.42 | Carboxylic acid, trifluoromethyl, urea | Enhanced solubility, metabolic stability |

| tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | C₁₁H₁₈F₃NO₃ | 281.26 | Hydroxy, trifluoromethyl, Boc | High polarity, stereochemical diversity |

| (3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | Carboxylic acid, Boc, phenyl | Conformational flexibility, moderate acidity |

Biological Activity

Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a pyrrolidine derivative notable for its structural complexity and potential applications in medicinal chemistry. With the molecular formula C18H26N2O4, this compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution.

- Protection of the Amino Group : Utilizes tert-butoxycarbonyl chloride with a base like triethylamine.

- Esterification : The carboxylic acid is esterified with methanol in the presence of a catalyst.

The biological activity of this compound is primarily linked to its ability to serve as a synthetic intermediate. The Boc-protected amino group can be deprotected under acidic conditions, allowing it to engage in various biochemical pathways. The compound's structure enables it to interact with specific molecular targets, facilitating the formation of desired products in synthetic reactions.

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Neuroprotective Effects : Its structural features could confer protective effects in neuronal tissues.

Case Studies and Research Findings

Several studies have explored the biological implications of similar pyrrolidine derivatives, providing insights into their mechanisms and potential applications:

- Antimicrobial Screening : A study evaluated the antimicrobial properties of related pyrrolidine derivatives, revealing promising results against Gram-positive bacteria.

- Enzyme Interaction Studies : Research demonstrated that pyrrolidine derivatives can inhibit enzymes critical for various metabolic processes, suggesting therapeutic potential in metabolic disorders .

- Neuroprotective Research : Investigations into compounds with similar structures indicated neuroprotective properties, highlighting their potential in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with Boc protection | Antimicrobial, enzyme inhibition |

| Ethyl pyrrolidine-3-carboxylate | Chiral center at 3-position | Neuroprotective effects |

| Benzyl trans-4-(Boc-amino)-3-hydroxypiperidine | Hydroxypiperidine structure | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a stereoselective synthesis route for methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate?

- Methodology :

-

Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., L-proline derivatives) to retain stereochemistry during ring formation. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate) can serve as precursors .

-

Protection-Deprotection : The tert-butoxycarbonyl (Boc) group protects the amino functionality during coupling reactions, while benzyl groups stabilize intermediates against undesired side reactions .

-

Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rhodium or Palladium complexes) for enantioselective hydrogenation or cross-coupling steps to establish the (3S,4R) configuration .

- Data Table :

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Boc Protection | Carbamate Formation | Boc₂O, DMAP, DCM | 85–92 | |

| Benzylation | Alkylation | Benzyl bromide, K₂CO₃, DMF | 78 | |

| Esterification | Steglich Esterification | DCC, DMAP, MeOH | 90 |

Q. How can the stereochemical integrity of the (3S,4R) configuration be confirmed during synthesis?

- Methodology :

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected pyrrolidines) to confirm absolute configuration .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons (e.g., H-3 and H-4) to validate cis/trans relationships .

- Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds (e.g., tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate: [α]D = +12.5° in MeOH) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Flash Chromatography : Use gradient elution (hexane:EtOAc) to separate polar byproducts (e.g., unreacted Boc-protected amines) .

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) to obtain high-purity crystals (>97%) .

- HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl and Boc groups influence the compound’s reactivity in subsequent derivatization?

- Methodology :

-

DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., at the pyrrolidine C-3 carboxylate) .

-

Competitive Reaction Studies : Compare reaction rates of benzyl vs. tert-butyl derivatives in ester hydrolysis or cross-couplings. For example, benzyl groups enhance π-π stacking in catalytic systems but may hinder sterically demanding reactions .

- Key Finding :

-

The Boc group stabilizes the amino group against oxidation but can slow down deprotection under acidic conditions (e.g., TFA/DCM requires 2–4 hours) .

Q. What analytical techniques resolve contradictions in stereochemical assignments reported for similar pyrrolidine derivatives?

- Methodology :

- Vibrational Circular Dichroism (VCD) : Detect subtle differences in chiral environments between (3S,4R) and (3R,4S) diastereomers .

- Residual Dipolar Couplings (RDCs) : Use aligned media (e.g., polyacrylamide gels) to refine NMR-derived structural models .

- Case Study : A 2025 study resolved conflicting NMR assignments for tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate using RDCs, correcting a misassigned NOE correlation .

Q. How can this compound serve as a precursor for bioactive molecule libraries?

- Methodology :

-

Parallel Synthesis : Functionalize the C-3 carboxylate via amidation or ester exchange to generate analogs (e.g., tert-butyl (3S,4R)-4-(Boc-amino)pyrrolidine-3-carboxamides) .

-

SAR Studies : Test derivatives for affinity toward biological targets (e.g., GPCRs or kinases). For example, fluorobenzyl analogs showed enhanced binding in a 2023 study (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound) .

- Data Table :

| Derivative | Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-(4-Chlorobenzyl) | Substituent addition | 0.8 µM (GPCR) | |

| 3-Hydroxymethyl | Hydrolysis product | Inactive |

Q. What strategies mitigate racemization risks during Boc deprotection or ester hydrolysis?

- Methodology :

- Low-Temperature Deprotection : Use TFA/DCM at 0°C to minimize epimerization .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave methyl esters without disturbing stereocenters .

- Monitoring : Track optical rotation or chiral HPLC retention times during critical steps .

Contradictions and Validation

- Synthesis Yield Discrepancies : A 2022 study reported 90% yield for benzylation , while a 2013 protocol achieved 78% under similar conditions due to competing elimination pathways. This highlights the need for rigorous moisture control in alkylation steps .

- Biological Activity Variability : Fluorinated analogs in showed higher potency than methoxy derivatives in , suggesting electronic effects dominate over steric factors in target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.